molecular formula C10H11NO2S B1329856 2,3-Dimethoxybenzyl isothiocyanate CAS No. 34964-55-1

2,3-Dimethoxybenzyl isothiocyanate

Cat. No.: B1329856
CAS No.: 34964-55-1
M. Wt: 209.27 g/mol
InChI Key: HLXLDIINPAOCAT-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzyl isothiocyanate is an organic compound with the molecular formula C10H11NO2S It is a derivative of benzyl isothiocyanate, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

2,3-Dimethoxybenzylamine+Thiophosgene2,3-Dimethoxybenzyl isothiocyanate+Hydrogen chloride\text{2,3-Dimethoxybenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,3-Dimethoxybenzylamine+Thiophosgene→2,3-Dimethoxybenzyl isothiocyanate+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Thioureas: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines: Produced through reduction reactions.

Scientific Research Applications

2,3-Dimethoxybenzyl isothiocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its ability to inhibit tubulin polymerization, which is crucial in cancer treatment.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Comparison: 2,3-Dimethoxybenzyl isothiocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. Compared to benzyl isothiocyanate, the methoxy groups may enhance its solubility and potentially its bioavailability. Phenethyl isothiocyanate and sulforaphane are also known for their anticancer properties, but their structural differences lead to variations in their mechanisms of action and efficacy.

Properties

IUPAC Name

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXLDIINPAOCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188508
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34964-55-1
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34964-55-1
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